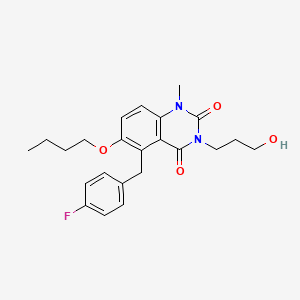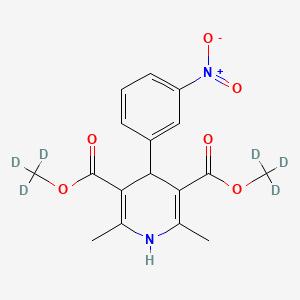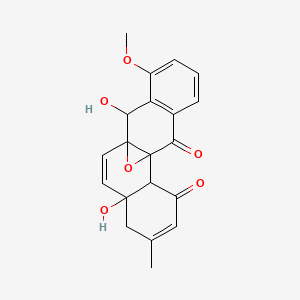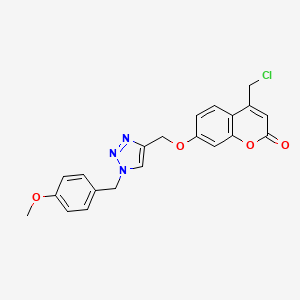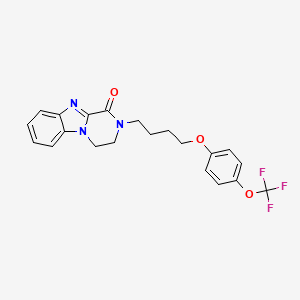
mGluR2 modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mGluR2 modulator 1 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has shown promise in various scientific research applications, particularly in the fields of neuroscience and pharmacology. mGluR2 is a G-protein-coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.
Vorbereitungsmethoden
The synthesis of mGluR2 modulator 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as cyclization, Suzuki coupling, and reduction reactions. The reaction conditions often involve the use of palladium catalysts, organic solvents, and controlled temperatures to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
mGluR2 modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
mGluR2 modulator 1 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of mGluR2 in modulating synaptic transmission and neuronal excitability.
Pharmacology: It is used to develop new therapeutic agents targeting mGluR2 for the treatment of various neurological and psychiatric conditions.
Wirkmechanismus
mGluR2 modulator 1 exerts its effects by binding to the allosteric site of the mGluR2 receptor, which enhances the receptor’s response to its natural ligand, glutamate. This positive allosteric modulation leads to increased activation of the receptor, resulting in the inhibition of neurotransmitter release and modulation of synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, reduction of cyclic AMP levels, and modulation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
mGluR2 modulator 1 can be compared with other similar compounds, such as:
Biphenyl-indanone A (BINA): Another positive allosteric modulator of mGluR2, which has shown antipsychotic and anxiolytic effects in preclinical studies.
LY-487,379: A structurally similar compound that also acts as a positive allosteric modulator of mGluR2.
CBiPES: Another mGluR2 positive allosteric modulator with a similar chemical scaffold. The uniqueness of this compound lies in its high potency, selectivity, and ability to penetrate the blood-brain barrier, making it a valuable tool for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H20F3N3O3 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-[4-[4-(trifluoromethoxy)phenoxy]butyl]-3,4-dihydropyrazino[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)30-16-9-7-15(8-10-16)29-14-4-3-11-26-12-13-27-18-6-2-1-5-17(18)25-19(27)20(26)28/h1-2,5-10H,3-4,11-14H2 |
InChI-Schlüssel |
QRCUMXUPIXTGPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=CC=CC=C3N=C2C(=O)N1CCCCOC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



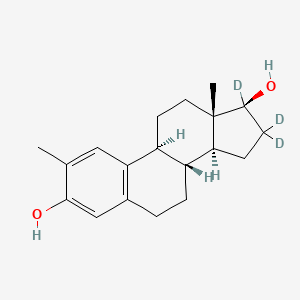
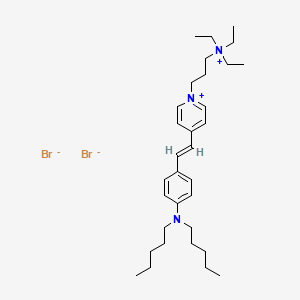
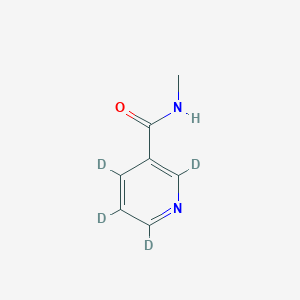



![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

